

The Synthesis and Development of Halichondrin Analogue E7130: A Technical Guide

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An In-depth Overview for Researchers and Drug Development Professionals

Abstract

E7130 is a structurally complex synthetic analogue of the marine natural product halichondrin B, developed through a collaborative effort between Eisai Co., Ltd. and the Kishi group at Harvard University.[1] This potent antineoplastic agent has demonstrated a dual mechanism of action, targeting both microtubule dynamics and the tumor microenvironment (TME).[2][3] Overcoming the significant challenge of limited natural supply through a landmark achievement in total synthesis, E7130 has progressed into clinical development as a promising therapeutic candidate for solid tumors.[1][2] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of E7130.

Discovery and Development: A Triumph of Total Synthesis

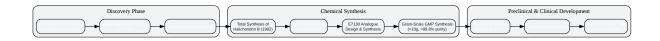
The journey of **E7130** began with the discovery of halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai in 1986.[1] Halichondrin B exhibited remarkable antitumor activity in preclinical models, but its scarcity from natural sources posed a significant barrier to further development.[1][4]

A pivotal breakthrough occurred in 1992 when the Kishi group at Harvard University achieved the first total synthesis of halichondrin B. This monumental feat of organic chemistry opened



the door for the development of synthetic analogues. The collaboration between the Kishi group and Eisai led to the creation of **E7130**, a profoundly complex molecule with a molecular weight of 1066 and 31 chiral centers.[4] The development of a scalable, 92-step total synthesis process enabled the production of gram-scale quantities of **E7130** with high purity (>99.8%) under Good Manufacturing Practice (GMP) conditions, a critical step for enabling clinical trials. [1][5]

The development workflow of **E7130** is a testament to the power of academic and industrial collaboration in modern drug discovery.



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Caption: E7130 Discovery and Development Workflow.

Mechanism of Action: A Dual Approach to Cancer Therapy

E7130 exhibits a unique, dual mechanism of action that distinguishes it from other microtubule-targeting agents.[2][4]

Microtubule Dynamics Inhibition

Similar to its parent compound, halichondrin B, **E7130** is a potent inhibitor of microtubule dynamics.[4][6] By interacting with tubulin, it disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

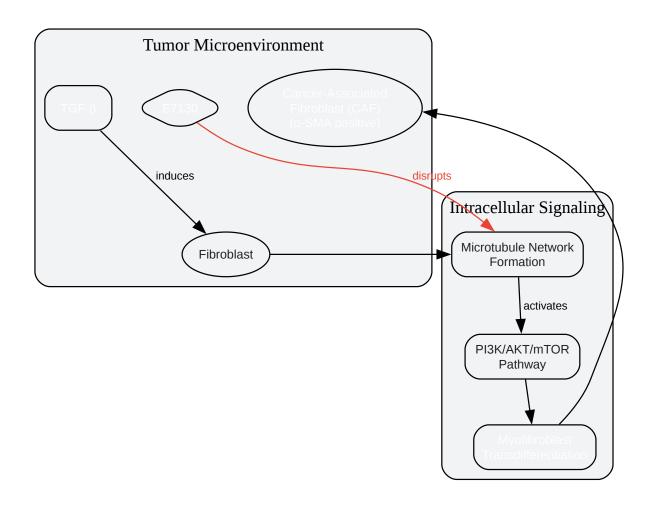
Tumor Microenvironment Modulation

A key differentiator for **E7130** is its ability to modulate the tumor microenvironment (TME).[2][3] Preclinical studies have shown that **E7130** can:



- Reduce Cancer-Associated Fibroblasts (CAFs): E7130 decreases the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][3]
- Promote Vascular Remodeling: It increases the density of CD31-positive endothelial cells, suggesting a remodeling of the tumor vasculature.[1][3]

This TME-modulating effect is believed to be mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts, which is crucial for their transdifferentiation into myofibroblasts.[6] By disrupting the microtubule network formation in these cells, **E7130** deactivates this pathway.[6]



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Caption: E7130 Signaling Pathway in Fibroblasts.



Preclinical Data In Vitro Anti-proliferative Activity

E7130 has demonstrated potent anti-proliferative activity against a range of human cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
KPL-4	Breast Cancer	0.01 - 0.1
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
FaDu	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
HSC-2	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
Data from MedChemExpress[6]		

In Vivo Efficacy in Xenograft Models

In vivo studies using squamous cell carcinoma of the head and neck (SCCHN) xenograft models in BALB/c mice have demonstrated the antitumor activity and TME-modulating effects of **E7130**.



Xenograft Model	Treatment	Key Findings
HSC-2	E7130 (45-180 μg/kg, i.v.)	Increased intratumoral microvessel density (MVD).[6]
HSC-2	E7130 + Cetuximab	Enhanced tumor regression and increased survival rate compared to either agent alone.[6]
FaDu	E7130 (45-180 μg/kg, i.v.) + Cetuximab	Reduced α-SMA-positive CAFs.[6]
Data from MedChemExpress[6]		

Clinical Development: Phase I Study

A first-in-human, open-label, dose-escalation Phase I study (NCT03444701) was conducted in Japan to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **E7130** in patients with advanced solid tumors.[8]

Study Design

- Population: Adult patients (≥20 years) with advanced solid tumors.[8]
- Regimens:[8]
 - Once every 3 weeks (Q3W): Intravenous infusion on Day 1 of a 21-day cycle.
 - Once every 2 weeks (Q2W): Intravenous infusion on Days 1 and 15 of a 28-day cycle.
- Dose Escalation:[8]
 - Q3W: 270 to 550 μg/m²
 - Q2W: 25 to 400 μg/m²

Key Results



Parameter	Finding
Maximum Tolerated Dose (MTD)	480 μg/m² Q3W and 300 μg/m² Q2W.[8]
Most Common TEAE	Leukopenia (78.6%).[8]
Grade 3-4 TEAEs	93.3% in the Q3W group and 86.2% in the Q2W group.[8]
Dose-Limiting Toxicities (DLTs)	DLTs were observed, leading to the determination of the MTDs.[8]
Pharmacodynamics	Dose-dependent changes in plasma biomarkers (e.g., VEGF3, MMP9) were observed at doses of 350-480 μg/m².[8]
Recommended Phase II Dose	480 μg/m² Q3W was selected for the dose- expansion part.[8]

Experimental Protocols In Vitro Anti-proliferative Assay

- Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
- Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: E7130 is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
- Data Analysis: The absorbance or luminescence values are measured, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug



concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

- Animal Model: Female BALB/c nude mice (athymic) are used.
- Cell Implantation: A suspension of human cancer cells (e.g., HSC-2 or FaDu) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Drug Administration: **E7130** is administered intravenously at the specified doses and schedule. The control group receives a vehicle control.
- Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.
- Immunohistochemistry: Excised tumors are fixed, sectioned, and stained with antibodies against α-SMA and CD31 to assess the number of CAFs and microvessel density, respectively.

TGF-β-induced Myofibroblast Transdifferentiation Assay

- Cell Culture: Normal human fibroblasts (e.g., BJ cells) are cultured in standard media.
- Treatment: Cells are treated with recombinant human TGF-β1 to induce transdifferentiation.
 E7130 is added at various concentrations to test its inhibitory effect.
- Western Blot Analysis: After treatment, cell lysates are collected, and protein expression levels of α-SMA, phosphorylated AKT (pAKT), and phosphorylated S6 (pS6) are analyzed by Western blotting to assess the activation of the PI3K/AKT/mTOR pathway.
- Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against α -SMA and a nuclear counterstain (e.g., DAPI). The expression and localization of α -SMA are



visualized using fluorescence microscopy.

Conclusion

The discovery and development of **E7130** represent a significant advancement in the field of natural product synthesis and oncology. Its unique dual mechanism of action, combining microtubule inhibition with modulation of the tumor microenvironment, offers a promising new strategy for the treatment of solid tumors. The successful gram-scale synthesis of this highly complex molecule has paved the way for its clinical evaluation, with early clinical data demonstrating a manageable safety profile and providing a recommended dose for further studies. The ongoing investigation of **E7130** will further elucidate its therapeutic potential and its role in the evolving landscape of cancer therapy.

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